molecular formula C11H9N5O B3265618 N(2)-Phenylguanine CAS No. 40769-49-1

N(2)-Phenylguanine

Cat. No.: B3265618
CAS No.: 40769-49-1
M. Wt: 227.22 g/mol
InChI Key: JDCULXHGRMPCAM-UHFFFAOYSA-N
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Description

N(2)-Phenylguanine: is a chemical compound that belongs to the class of guanine derivatives. It is characterized by the substitution of a phenyl group at the nitrogen atom in the second position of the guanine molecule. This modification imparts unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(2)-Phenylguanine typically involves the reaction of guanine with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N(2)-Phenylguanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted guanine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N(2)-Phenylguanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with DNA and RNA. It can be used to investigate the effects of guanine modifications on genetic material.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed in various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N(2)-Phenylguanine involves its interaction with nucleic acids. The phenyl group substitution at the nitrogen atom in the second position of guanine can affect the hydrogen bonding and base pairing properties of the molecule. This can lead to alterations in the structure and function of DNA and RNA, potentially disrupting normal cellular processes.

Molecular Targets and Pathways: this compound primarily targets nucleic acids, affecting processes such as replication and transcription. It can interfere with the normal functioning of enzymes involved in these pathways, leading to potential therapeutic effects in the treatment of diseases like cancer and viral infections.

Comparison with Similar Compounds

    N(2)-Methylguanine: Another guanine derivative with a methyl group substitution.

    N(2)-Ethylguanine: A guanine derivative with an ethyl group substitution.

    N(2)-Benzylguanine: A guanine derivative with a benzyl group substitution.

Uniqueness: N(2)-Phenylguanine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with nucleic acids and other biomolecules, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-anilino-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-10-8-9(13-6-12-8)15-11(16-10)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCULXHGRMPCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193755
Record name N(2)-Phenylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-49-1
Record name N(2)-Phenylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(2)-Phenylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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